C562-1101

Description

Properties

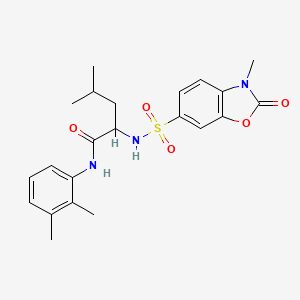

Molecular Formula |

C22H27N3O5S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methyl-2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]pentanamide |

InChI |

InChI=1S/C22H27N3O5S/c1-13(2)11-18(21(26)23-17-8-6-7-14(3)15(17)4)24-31(28,29)16-9-10-19-20(12-16)30-22(27)25(19)5/h6-10,12-13,18,24H,11H2,1-5H3,(H,23,26) |

InChI Key |

QVDUMVAPWXJBBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C562-1101 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C562-1101 (XEN1101)

An Overview of a Novel Potassium Channel Modulator for Epilepsy Research

This technical guide provides a comprehensive overview of C562-1101, more commonly known as XEN1101 or by its chemical names Encukalner and Azetukalner. Developed for researchers, scientists, and professionals in drug development, this document details the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identification

XEN1101 is a novel, small-molecule, selective Kv7.2/Kv7.3 potassium channel opener.[1][2] Its chemical identity is well-defined, distinguishing it from earlier generations of potassium channel modulators.

| Identifier | Value |

| Systematic Name | N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[3] |

| Synonyms | Encukalner, Azetukalner, XEN-1101[3] |

| CAS Number | 1009344-33-5 (free base)[3] |

| Chemical Formula | C23H29FN2O[3] |

| Molecular Weight | 368.50 g/mol [3] |

| SMILES Code | CC(C)(C)CC(NC1=C(C)C=C(N2CC3=C(C=C(F)C=C3)CC2)C=C1C)=O[3] |

| InChI Code | InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27)[3] |

Mechanism of Action: Targeting Neuronal Excitability

XEN1101 functions as a selective positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[3] These channels are crucial regulators of neuronal excitability.[2][3] By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is the key mechanism for its anti-seizure activity.[3] The activation of Kv7.2/Kv7.3 channels helps to counteract neuronal membrane depolarization, thereby limiting the hyperexcitability that leads to epileptic seizures.[2]

Below is a diagram illustrating the proposed signaling pathway for XEN1101.

Pharmacological and Clinical Data

Preclinical and clinical studies have demonstrated the efficacy and potency of XEN1101.

Electrophysiological studies have quantified the potency of XEN1101 in activating Kv7 channels.

| Assay | Target | EC50 | Notes |

| Patch Clamp | Kv7.2/7.3 | 27 nM[4] | Approximately 22 times more potent than Retigabine (EC50 of 920 nM)[4] |

| Patch Clamp | Kv7.3/7.5 | 94 nM[4] | ~4-fold selectivity for Kv7.2/7.3 over Kv7.3/7.5[4] |

| Patch Clamp | Kv7.4 | 113 nM[4] | ~4-fold selectivity for Kv7.2/7.3 over Kv7.4[4] |

The X-TOLE trial, a phase 2b study, evaluated the efficacy of XEN1101 as an adjunctive treatment for adults with focal epilepsy.[5] The primary endpoint was the reduction in monthly focal seizure frequency from baseline.

| Treatment Group | Median Reduction in Monthly Focal Seizure Frequency | P-value vs. Placebo |

| XEN1101 25 mg (n=112) | 52.8% | <0.001[5] |

| XEN1101 20 mg (n=51) | 46.4% | <0.001[5] |

| XEN1101 10 mg (n=46) | 33.2% | 0.035[5] |

| Placebo | 18.2% | - |

Experimental Protocols

While specific, detailed internal protocols for the synthesis and evaluation of XEN1101 are proprietary, the methodologies employed are standard in pharmaceutical research.

The potency and selectivity of XEN1101 were likely determined using whole-cell patch-clamp electrophysiology on cell lines (e.g., HEK cells) stably expressing different subtypes of Kv7 channels.

-

Objective: To measure the effect of XEN1101 on the voltage-dependent activation of Kv7 channels.

-

General Procedure:

-

Cells expressing the target Kv7 channel subtype are cultured on coverslips.

-

A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.

-

The patch of membrane under the pipette tip is ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Voltage steps are applied to the cell to elicit potassium currents through the Kv7 channels.

-

XEN1101 is applied at various concentrations to the external solution bathing the cells.

-

The enhancement of the potassium current at different voltages and drug concentrations is measured.

-

The half-maximal effective concentration (EC50) is calculated by fitting the concentration-response data to a logistical equation.

-

The following diagram outlines a typical experimental workflow for evaluating a compound like XEN1101.

Pharmacokinetics

XEN1101 exhibits pharmacokinetic properties that support once-daily oral dosing without the need for titration.[1] It has a long terminal elimination half-life of approximately 10 days.[1] The primary route of metabolism is through the cytochrome P450 3A4 (CYP3A4) isozyme.[1]

Conclusion

This compound (XEN1101) is a potent and selective Kv7.2/Kv7.3 potassium channel opener with a well-defined chemical structure and mechanism of action. Clinical data from the X-TOLE trial have demonstrated its significant, dose-dependent efficacy in reducing focal-onset seizures in adults. Its favorable pharmacokinetic profile and novel mechanism of action make it a promising candidate for the treatment of epilepsy.[1][5] Further research and clinical development are ongoing to fully establish its therapeutic potential.

References

- 1. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. neurologylive.com [neurologylive.com]

An In-depth Technical Guide to the Biological Target Identification of XEN1101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and mechanism of action for the novel therapeutic agent, XEN1101. The information presented is collated from publicly available clinical trial data and pharmacological studies. It is important to note that initial searches for "C562-1101" did not yield specific results; the relevant scientific literature predominantly refers to this compound as XEN1101.

Executive Summary

XEN1101 is a potent, selective opener of the Kv7.2/Kv7.3 voltage-gated potassium channels, currently under development for the treatment of epilepsy and major depressive disorder.[1][2] Its mechanism of action is centered on the modulation of neuronal excitability, which has shown significant promise in clinical trials for reducing seizure frequency in patients with focal-onset seizures.[2][3] This document details the biological target, presents quantitative clinical trial data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Biological Target: Kv7.2/Kv7.3 Potassium Channels

The primary biological target of XEN1101 is the heteromeric Kv7.2/Kv7.3 voltage-gated potassium channel.[2] These channels are crucial regulators of neuronal excitability in the brain.

-

Function: Kv7.2/Kv7.3 channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and opposes repetitive firing.

-

Localization: These channels are strategically located at the axon initial segment and nodes of Ranvier, key sites for action potential generation and propagation.[3]

-

Therapeutic Rationale: By enhancing the opening of these channels, XEN1101 increases the M-current, leading to hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.[2][3] Genetic studies have further validated this target, as loss-of-function mutations in the KCNQ2 and KCNQ3 genes, which encode for the Kv7.2 and Kv7.3 subunits respectively, are associated with neonatal epileptic encephalopathies.[2]

Signaling Pathway

The mechanism of action of XEN1101 at the cellular level involves the direct modulation of the Kv7.2/Kv7.3 channel, leading to a cascade of events that ultimately suppresses neuronal hyperexcitability.

Quantitative Data from Clinical Trials

The efficacy of XEN1101 in reducing seizure frequency has been evaluated in Phase 2b and Phase 3 clinical trials. The following tables summarize the key quantitative outcomes.

Table 1: Phase 2b X-TOLE Study Efficacy Results [2]

| Treatment Group | Median Percent Reduction in Monthly Focal-Onset Seizure Frequency | p-value vs. Placebo |

| XEN1101 10 mg | 33.2% | 0.04 |

| XEN1101 20 mg | 46.4% | <0.001 |

| XEN1101 25 mg | 52.8% | <0.001 |

| Placebo | 18.2% | - |

Table 2: Key Pharmacokinetic Properties of XEN1101 [2][4]

| Parameter | Value |

| Dosing Frequency | Once daily |

| Need for Titration | No |

| Terminal Elimination Half-life | Approximately 10 days |

Experimental Protocols

The clinical evaluation of XEN1101 has been conducted through rigorous, well-controlled studies. The general methodology for these trials is outlined below.

Phase 2b X-TOLE Study Protocol [2][5]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: Adult patients (18-75 years) diagnosed with focal epilepsy, on a stable dose of 1 to 3 anti-epileptic drugs.

-

Randomization: Patients were randomized to receive one of three doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo, administered once daily in the evening. The randomization scheme was 2:1:1:2 (XEN1101 25 mg : 20 mg : 10 mg : Placebo).

-

Study Periods:

-

Screening Period: To determine eligibility.

-

Baseline Period (8 weeks): To assess the frequency of seizures before treatment.

-

Double-Blind Treatment Period (8 weeks): Patients received the assigned treatment.

-

Post-Treatment Follow-up Period (6 weeks): To monitor for any persistent effects.

-

-

Primary Endpoint: The median percent reduction from baseline in monthly focal-onset seizure frequency.

-

Open-Label Extension (OLE): Eligible patients who completed the double-blind portion had the option to enroll in an OLE study for long-term treatment with XEN1101.[5]

Phase 3 Clinical Trial Protocols (X-TOLE2, X-TOLE3, and X-ACKT) [6][7][8][9]

The Phase 3 program for XEN1101 includes several ongoing studies to further evaluate its efficacy and safety in larger patient populations and different seizure types.

-

X-TOLE2 and X-TOLE3: These are randomized, double-blind, placebo-controlled studies evaluating XEN1101 as adjunctive therapy in patients with focal-onset seizures.[6][7] Approximately 360 subjects are randomized in a 1:1:1 ratio to XEN1101 25 mg, 15 mg, or placebo.[6] The study includes a baseline period of up to 9.5 weeks and a 12-week double-blind treatment period.[6]

-

X-ACKT: This is a Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluating XEN1101 as adjunctive treatment in patients with primary generalized tonic-clonic seizures.[8] Eligible subjects are randomized 1:1 to receive XEN1101 or placebo.

Conclusion

The biological target of XEN1101 has been clearly identified as the Kv7.2/Kv7.3 potassium channel. The mechanism of action, involving the enhancement of the M-current and subsequent reduction of neuronal hyperexcitability, is well-supported by preclinical and clinical data. The robust dose-dependent efficacy observed in clinical trials for focal-onset seizures highlights the therapeutic potential of this novel potassium channel opener. Ongoing Phase 3 studies will further delineate the clinical profile of XEN1101 in a broader range of epilepsy patients.

References

- 1. Xenon Pharmaceuticals Outlines Key Milestone Opportunities for 2024 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

- 2. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A Randomized, Double-blind, Placebo-Controlled, Multicenter Phase 3 Study to Evaluate the Safety, Tolerability, and Efficacy of XEN1101 as Adjunctive Therapy in Focal Onset Seizures | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Xenon Pharmaceuticals Showcases XEN1101 Epilepsy Program at 35th International Epilepsy Congress | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

Synthesis Pathway of C562-1101 (Encukalner/XEN1101): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for C562-1101, a potent and selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, also known as Encukalner and XEN1101. The synthesis is a multi-step process involving the preparation of two key intermediates: 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline and 3,3-dimethylbutanoyl chloride. These intermediates are subsequently coupled to yield the final product. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound, with the systematic IUPAC name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, is a novel small molecule currently under investigation for the treatment of epilepsy and other neurological disorders. Its mechanism of action involves the positive allosteric modulation of Kv7.2/7.3 voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. An efficient and scalable synthesis is crucial for its development and clinical evaluation. This guide details a plausible and documented synthetic route based on patent literature.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a logical disconnection at the amide bond, suggesting a convergent synthesis strategy. The primary synthons are a substituted aniline derivative and a bulky acyl chloride.

Synthesis Pathway

The overall synthesis of this compound can be depicted in a three-stage workflow:

-

Synthesis of Intermediate 1: Preparation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

-

Synthesis of Intermediate 2: Preparation of 4-bromo-2,6-dimethylaniline.

-

Coupling and Final Amidation: Buchwald-Hartwig coupling of the two intermediates followed by an amide coupling reaction to yield the final product.

In-Depth Technical Guide: The Physical, Chemical, and Pharmacological Properties of XEN1101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of XEN1101 (Azetukalner), a novel potassium channel modulator. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Properties of XEN1101

XEN1101 is a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability. By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is a key mechanism for its anti-seizure effects.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of XEN1101.

| Property | Value |

| IUPAC Name | N-(2,6-dimethyl-4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-3,3-dimethylbutanamide |

| Synonyms | Azetukalner, XEN-1101 |

| CAS Number | 1009344-33-5 |

| Molecular Formula | C23H29FN2O |

| Molecular Weight | 368.49 g/mol |

| SMILES | CC(C)(C)CC(=O)NC1=C(C)C=C(N2CC3=CC=C(F)C=C3CC2)C=C1C |

| Appearance | Off-white to gray solid |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Pharmacological Properties

XEN1101 has demonstrated potent and selective activity as a Kv7.2/Kv7.3 potassium channel opener in preclinical studies.

| Parameter | Value | Species/Test System |

| EC50 (Kv7.2/7.3) | 0.034 µM | K+ flux assay |

| EC50 (Kv7.2/7.3) | 0.042 µM | Electrophysiology |

| EC50 (Kv7.3/7.5) | 94 nM | Not Specified |

| EC50 (Kv7.4) | 113 nM | Not Specified |

| Selectivity | >100-fold for Kv7 channels over other ion channels and receptors | Not Specified |

Mechanism of Action

XEN1101 is a positive allosteric modulator of Kv7.2/7.3 potassium channels. Its mechanism of action involves binding to a critical tryptophan residue (Trp236) in the channel's pore region. This binding enhances the channel's opening probability, leading to an increased potassium efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thereby reducing neuronal hyperexcitability.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of XEN1101. It is important to note that these are representative methodologies and specific parameters may have varied between individual studies.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of XEN1101 on the activity of Kv7.2/7.3 channels expressed in a cellular model.

Objective: To determine the potency and efficacy of XEN1101 in modulating Kv7.2/7.3 channel currents.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing Kv7.2 and Kv7.3 subunits are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Sophion Qube 384)[1].

-

Solutions:

-

Internal Solution (Pipette Solution): Contains a potassium-based solution to mimic the intracellular environment.

-

External Solution (Bath Solution): Contains a physiological salt solution.

-

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Kv7 channel currents. This typically involves a holding potential followed by a series of depolarizing voltage steps.

-

Drug Application: XEN1101 is applied to the external solution at various concentrations to determine its effect on the channel currents.

-

Data Analysis: The recorded currents are analyzed to determine the EC50 value, which represents the concentration of XEN1101 that produces 50% of its maximal effect.

Maximal Electroshock (MES) Seizure Model

This in vivo model is used to assess the anticonvulsant activity of XEN1101 in rodents. The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread[2].

Objective: To evaluate the in vivo efficacy of XEN1101 in a model of generalized seizures.

Methodology:

-

Animals: Male mice are typically used for this assay.

-

Drug Administration: XEN1101 is administered to the animals, often via oral gavage, at various doses and pre-treatment times.

-

Induction of Seizures: A maximal electroshock stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: The dose of XEN1101 that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Clinical Significance

XEN1101 has undergone clinical trials for the treatment of focal-onset seizures in adults. In a phase 2b trial, XEN1101 demonstrated a statistically significant and dose-dependent reduction in monthly focal seizure frequency compared to placebo[3][4]. The drug was generally well-tolerated, with the most common adverse events being dizziness, somnolence, and fatigue[5]. These promising results support the continued development of XEN1101 as a potential new therapeutic option for patients with epilepsy.

Conclusion

XEN1101 is a potent and selective Kv7.2/7.3 potassium channel opener with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its potential as an effective anti-seizure medication. This technical guide provides a foundational understanding of its core properties for scientific and drug development professionals.

References

- 1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurologylive.com [neurologylive.com]

- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

C562-1101 discovery and origin

An In-depth Technical Guide to C562-1101: Discovery and Origin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Following a comprehensive review of publicly available scientific literature and databases, no specific molecule, compound, or biological entity designated as "this compound" has been identified. This suggests that "this compound" may be an internal, proprietary codename for a compound that has not yet been disclosed in public forums or scientific publications. It is also possible that this designation is a novel discovery with research pending publication, or that the identifier is a misnomer or contains a typographical error.

Without accessible data, a detailed technical guide on the discovery, origin, experimental protocols, and signaling pathways of this compound cannot be constructed. The following sections represent a template for the requested information, which can be populated once data on this compound becomes available.

Discovery and Origin

This section would typically detail the initial screening or discovery process that led to the identification of this compound. Information would include the research institution or company responsible, the screening library or natural source from which it was derived, and the initial assays that highlighted its potential.

Quantitative Data Summary

All relevant quantitative data, such as IC50, EC50, Ki, LD50, and other pharmacokinetic and pharmacodynamic parameters, would be presented in a tabular format for clarity and ease of comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | IC50 (nM) | Target |

|---|

| Data Not Available | - | - | - |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration Route |

|---|---|---|---|

| Bioavailability | - | - | - |

| Half-life (t1/2) | - | - | - |

| Cmax | - | - | - |

| AUC | - | - | - |

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize this compound.

High-Throughput Screening (HTS) Protocol

A detailed workflow of the initial screening process would be provided here, including library preparation, assay conditions, and hit identification criteria.

In Vitro Potency Assays

Methodologies for assays such as cell viability assays (e.g., MTT, CellTiter-Glo), enzyme-linked immunosorbent assays (ELISAs), and kinase activity assays would be described in detail.

Animal Model Studies

Protocols for in vivo efficacy and toxicity studies in relevant animal models, including details on animal strains, dosing regimens, and endpoint analysis, would be outlined here.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the mechanism of action and experimental procedures would be presented in this section.

Caption: A hypothetical signaling cascade for this compound.

Caption: An illustrative workflow from discovery to pre-clinical development.

While a comprehensive guide on this compound cannot be provided at this time due to a lack of public information, this framework outlines the necessary components for such a document. Researchers with access to proprietary data on this compound are encouraged to populate this structure to create a thorough and informative technical guide for the scientific community. Should "this compound" be an alternative or erroneous identifier, clarification is requested to enable a renewed and accurate literature search.

Unveiling C562-1101: A Promising Small Molecule Inhibitor for Botulinum Neurotoxin E Neutralization

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of C562-1101, a novel small molecule inhibitor of botulinum neurotoxin serotype E (BoNT/E). This compound was identified through advanced computational screening and demonstrates significant potential as a therapeutic agent against BoNT/E intoxication. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the underlying biological pathways and discovery workflows.

Core Concepts: Mechanism of Action and Therapeutic Rationale

Botulinum neurotoxin serotype E is a potent substance that induces flaccid paralysis by selectively cleaving the SNAP-25 protein within presynaptic nerve terminals. This cleavage prevents the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to muscle weakness and paralysis. This compound functions as a competitive inhibitor of the BoNT/E light chain's endopeptidase activity. Its chemical structure was designed to mimic the natural substrate of the toxin, a tetrapeptide sequence known as RIME (Arg-Ile-Met-Glu), thereby blocking the toxin's ability to cleave SNAP-25 and disrupt neurotransmission.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified and compared with a previously identified inhibitor, NSC-77053. The following table summarizes the available in vitro efficacy data.

| Compound | Target | Apparent IC50 (μM) | Notes |

| This compound | BoNT/E | ~0.8 | Three-fold more potent than NSC-77053.[1][2] |

| NSC-77053 | BoNT/E | 2.4 | First reported small molecule inhibitor.[3] |

Experimental Protocols

The following section details the key experimental protocols utilized in the discovery and characterization of this compound.

Virtual Screening for BoNT/E Inhibitors

The identification of this compound was accomplished through a large-scale in silico screening campaign.

Objective: To identify novel, non-peptide small molecule inhibitors of BoNT/E light chain.

Methodology:

-

Library Preparation: A library of approximately 1.4 million commercially available small molecules was prepared for docking.[2]

-

Target Preparation: A 3D structural model of the BoNT/E light chain catalytic site was prepared for docking simulations.

-

Docking Program: The DOCK program was employed to perform atomic-level docking of the small molecule library into the BoNT/E active site.[2]

-

Scoring Function: A specialized scoring function, termed 'footprint similarity' (FPS), was used to rank the docked compounds.[1][2]

-

Reference Footprint: The FPS method utilizes a reference compound or fragment to create an "interaction footprint" based on per-residue van der Waals and electrostatic interactions with the target protein. For the discovery of this compound, the known substrate tetrapeptide RIME was used as the reference.

-

Similarity Scoring: The interaction footprints of the docked small molecules were compared to the reference RIME footprint. Compounds with a high degree of similarity were prioritized, as this indicated they likely mimic the binding mode of the natural substrate.

-

-

Hit Selection and Experimental Validation: A subset of the top-scoring compounds, including this compound, were purchased and subjected to in vitro experimental validation to confirm their inhibitory activity.

In Vitro BoNT/E Endopeptidase Activity Assay

This assay is designed to quantify the inhibitory effect of compounds on the enzymatic activity of the BoNT/E light chain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BoNT/E.

Materials:

-

Recombinant BoNT/E light chain

-

Fluorescently labeled SNAP-25 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 μM ZnCl2, 1 mg/mL BSA, and 10 mM DTT)

-

Test compound (this compound) and control inhibitor (NSC-77053)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the control inhibitor in the assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, add the BoNT/E light chain and the test compound at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiation of Reaction: Add the fluorescently labeled SNAP-25 substrate to each well to initiate the enzymatic reaction.

-

Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BoNT/E results in a change in fluorescence.

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams visualize the BoNT/E mechanism of action and the virtual screening workflow used to discover this compound.

Caption: Mechanism of BoNT/E and inhibition by this compound.

Caption: Workflow for the discovery of this compound.

References

- 1. Identification of small molecule inhibitors of botulinum neurotoxin serotype E via footprint similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of small molecule inhibitors of botulinum neurotoxin serotype E via footprint similarity (Journal Article) | OSTI.GOV [osti.gov]

- 3. medchemexpress.com [medchemexpress.com]

Navigating the Physicochemical Landscape of XEN1101 (Formerly C562-1101): A Technical Overview

Disclaimer: The compound initially referenced as "C562-1101" is believed to be a typographical error for XEN1101 , an investigational antiepileptic drug. All subsequent information pertains to XEN1101, also known by its chemical names Encukalner and Azetukalner. As XEN1101 is currently in clinical development, comprehensive public data on its solubility and stability is limited. This guide summarizes available information and outlines standard methodologies for such assessments in the pharmaceutical industry.

Core Compound Information

XEN1101 is a potent and selective positive allosteric modulator of Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, which are crucial for regulating neuronal excitability.[1] Its mechanism of action involves enhancing the M-current in neurons, which helps to stabilize the resting membrane potential and reduce the likelihood of seizure-inducing neuronal firing.[1] The compound is under development by Xenon Pharmaceuticals for the treatment of focal epilepsy and major depressive disorder.[2]

| Property | Value | Source |

| Chemical Name | N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide | [3] |

| Synonyms | XEN1101, Encukalner, Azetukalner | [3] |

| CAS Number | 1009344-33-5 | [4] |

| Molecular Formula | C23H29FN2O | [4] |

| Molecular Weight | 368.49 g/mol | [4] |

| Appearance | Solid, off-white to gray powder | [4] |

Solubility Profile

Detailed quantitative solubility data for XEN1101 in a wide range of solvents and pH conditions are not yet publicly available. However, some information has been reported in the context of preclinical and formulation studies.

| Solvent/System | Solubility | Notes | Source |

| DMSO | 50 mg/mL (135.69 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | [4] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.78 mM) | Saturation was not determined. | [5] |

Stability Data

Comprehensive stability data, including degradation kinetics and pathways, are not in the public domain. The available information relates to storage and shipping conditions.

| Condition | Stability | Source |

| Shipping | Stable for several weeks at ambient temperature. | [1] |

| Short-term Storage (Powder) | Dry, dark, at 0 - 4°C (days to weeks). | [1] |

| Long-term Storage (Powder) | -20°C (months to years). | [1] |

| Stock Solution in Solvent | -80°C for 6 months; -20°C for 1 month. | [4] |

Experimental Protocols

Specific experimental protocols for determining the solubility and stability of XEN1101 have not been published. However, standard pharmaceutical industry practices follow guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Solubility Determination

A common method for determining the thermodynamic solubility of a compound involves the shake-flask method.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing

Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

-

Stress Conditions: The compound is subjected to various stress conditions, including:

-

Hydrolysis: Treatment with acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperatures.

-

Photolysis: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).

-

Thermal Stress: Exposure to high temperatures in a solid state.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry is often coupled with HPLC to identify the structure of the degradants.

Visualizations

Signaling Pathway of XEN1101

XEN1101 acts as a positive allosteric modulator of the Kv7.2/Kv7.3 potassium channel. The following diagram illustrates its mechanism of action in a neuron.

Caption: Mechanism of action of XEN1101 as a Kv7.2/Kv7.3 potassium channel opener.

General Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity (NCE) in drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. long-term safety and efficacy of azetukalner, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]

- 3. Azetukalner | C23H29FN2O | CID 24743936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Encukalner | Others 11 | 1009344-33-5 | Invivochem [invivochem.com]

Methodological & Application

Application Notes and Protocols for K562-HLA-A1101 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the culture and maintenance of the K562-HLA-A1101 stable cell line, a critical tool for research in immunology, oncology, and drug development. This cell line is derived from the human chronic myelogenous leukemia (CML) K562 cell line and is genetically modified to express the human leukocyte antigen (HLA) A*11:01 allele.

Cell Line Characteristics

The K562-HLA-A1101 cell line is a valuable in vitro model for studying HLA-A11:01-restricted antigen presentation and subsequent T-cell responses. The parental K562 cell line is known for its undifferentiated, lymphoblastoid morphology and its expression of the BCR/ABL fusion gene, a hallmark of CML.[1][2] The introduction of the HLA-A11:01 gene allows for the presentation of specific peptides to CD8+ T-cells, making this cell line particularly useful for screening potential cancer immunotherapies and for biological assays.[3][4]

| Characteristic | Description |

| Cell Type | Human chronic myelogenous leukemia |

| Morphology | Lymphoblastoid, suspension |

| Growth Properties | Suspension[3] |

| Parental Cell Line | K562[4] |

| Genetic Modification | Stable expression of exogenous HLA-A1101 gene[3][4] |

| Selection Marker | Hygromycin B[3][4] |

| Doubling Time | Approximately 20 hours[4] |

| Applications | Drug screening, biological assays, cancer immunotherapy research[3][4] |

Experimental Protocols

Media and Reagent Preparation

Complete Growth Medium:

-

RPMI-1640 with L-Glutamine

-

10% Fetal Bovine Serum (FBS)

-

300 µg/mL Hygromycin B

-

Optional: 1% Penicillin/Streptomycin

Freezing Medium:

-

70% RPMI-1640

-

20% Fetal Bovine Serum (FBS)

-

10% DMSO[4]

Cell Thawing and Recovery

A critical step to ensure high cell viability post-thaw is a rapid thawing process and gradual removal of the cryoprotectant.

-

Pre-warm complete growth medium to 37°C in a water bath.

-

Quickly thaw the cryovial of frozen cells in the 37°C water bath until a small ice crystal remains.

-

Aseptically transfer the contents of the vial to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes at room temperature.[4]

-

Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.

-

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask, depending on the desired cell density.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

Cell Subculturing (Passaging)

K562-HLA-A1101 cells grow in suspension and should be subcultured every 2-3 days to maintain logarithmic growth.

-

Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Calculate the volume of cell suspension needed to seed a new flask at a density of 1-2 x 10^5 cells/mL.[4]

-

Add the calculated volume of cell suspension to a new culture flask.

-

Add fresh, pre-warmed complete growth medium to the desired final volume.

-

Incubate at 37°C in a humidified incubator with 5% CO2. Saturated cultures should be split 1:4 to 1:8.[4]

Cryopreservation

For long-term storage, it is essential to cryopreserve cells at a high viability.

-

Grow cells to a healthy, mid-logarithmic phase.

-

Perform a viable cell count.

-

Centrifuge the cell suspension at 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in cold (4°C) freezing medium to a final concentration of at least 2 x 10^6 cells/mL.[4]

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[3][4]

Signaling Pathways and Drug Development

The parental K562 cell line is a well-established model for studying the molecular mechanisms of leukemia.[5] The BCR/ABL1 fusion protein, characteristic of CML, activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival. The introduction of HLA-A11:01 in the C562-1101 cell line provides a tool to investigate immunotherapeutic strategies that target these leukemic cells. For instance, this cell line can be used to screen for cytotoxic T lymphocytes (CTLs) that recognize and kill CML cells presenting specific tumor-associated antigens in the context of HLA-A11:01.[6] This is a crucial step in the development of personalized cancer vaccines and adoptive T-cell therapies.

References

- 1. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. K562-HLA-A1101-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]

- 4. K562-HLA-A1101-Cell-Line - Kyinno Bio [kyinno.com]

- 5. A survey of the signaling pathways involved in megakaryocytic differentiation of the human K562 leukemia cell line by molecular and c-DNA array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of XEN1101 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN1101 is a next-generation, potent, and selective positive allosteric modulator of the Kv7.2/Kv7.3 voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing M-current that suppresses repetitive neuronal firing.[3][4][5] Dysfunction of Kv7.2/Kv7.3 channels is implicated in various neurological disorders, most notably epilepsy.[3][4] XEN1101 has demonstrated efficacy in preclinical models of seizures and has undergone clinical development for the treatment of focal epilepsy.[1][6] These application notes provide a comprehensive guide for the utilization of XEN1101 in preclinical animal models to evaluate its pharmacokinetic, pharmacodynamic, and efficacy profile.

Mechanism of Action

XEN1101 acts as an opener of the Kv7.2/Kv7.3 potassium channels, which are predominantly expressed on neuronal axons and initial segments.[5] By enhancing the M-current, XEN1101 stabilizes the neuronal membrane potential, reduces neuronal hyperexcitability, and thereby exerts its anti-seizure effects.[3][4] Preclinical studies have shown that XEN1101 is significantly more potent than first-generation Kv7 channel openers like ezogabine.[2]

References

- 1. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

- 3. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]

- 4. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Made for “anchorin’”: Kv7.2/7.3 (KCNQ2/KCNQ3) channels and the modulation of neuronal excitability in vertebrate axons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xenon Pharmaceuticals Announces Promising New Pre-Clinical [globenewswire.com]

Application Notes and Protocols for the Quantification of XEN1101

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN1101 is a potent and selective opener of the Kv7.2/7.3 voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability.[1][2] By activating these channels, XEN1101 enhances the M-current, a key inhibitory current that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This mechanism of action makes XEN1101 a promising therapeutic agent for the treatment of epilepsy, particularly focal-onset seizures.[2][3][4] Preclinical and clinical studies have demonstrated its efficacy in reducing seizure frequency.[3][5][6][7][8][9]

Accurate and precise quantification of XEN1101 in biological matrices is essential for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of XEN1101 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10]

Signaling Pathway of XEN1101

XEN1101 exerts its anticonvulsant effects by modulating the activity of Kv7.2/7.3 potassium channels, which are critical for maintaining the resting membrane potential and controlling neuronal firing.

Caption: Signaling pathway of XEN1101.

Analytical Method: Quantification of XEN1101 in Human Plasma by LC-MS/MS

This section outlines a protocol for a sensitive and selective LC-MS/MS method for the determination of XEN1101 in human plasma. The method involves a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for XEN1101 quantification.

Detailed Experimental Protocol

1. Materials and Reagents

-

XEN1101 reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of XEN1101 (e.g., XEN1101-d4)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of XEN1101 and its SIL-IS in methanol.

-

Working Solutions: Prepare serial dilutions of the XEN1101 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the SIL-IS in the same diluent.

3. Sample Preparation

-

Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution to each plasma sample, except for the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

-

Add 100 µL of ultrapure water to the supernatant.

-

Vortex mix and inject into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute. |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of XEN1101 and its SIL-IS. A hypothetical transition could be m/z [M+H]+ → fragment ion. |

| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |

5. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[11] Key validation parameters are summarized in the table below.

Quantitative Data Summary

The following table presents typical acceptance criteria for the validation of a bioanalytical method for the quantification of XEN1101.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Calibration Range | To be determined based on expected plasma concentrations (e.g., 0.1 - 100 ng/mL). |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. |

| Accuracy (Bias %) | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision (CV %) | ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day measurements. |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Consistent, precise, and reproducible. |

| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term, post-preparative). |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of XEN1101 in human plasma. This method is suitable for supporting pharmacokinetic and clinical studies of XEN1101 in the drug development process. Adherence to the detailed protocol and thorough method validation are crucial for obtaining high-quality data.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenon Pharmaceuticals Announces Promising New Pre-Clinical Data and Provides Clinical Overview of its XEN1101 Program at ASENT 2021 - BioSpace [biospace.com]

- 4. XEN-1101 Phase IIb Trial | AAN 2024 [delveinsight.com]

- 5. neurology.org [neurology.org]

- 6. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]

- 8. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurologylive.com [neurologylive.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes and Protocols for Western Blot Analysis

Abstract

This document provides a comprehensive protocol for the detection of a target protein using Western blot analysis. While the specific reagent "C562-1101" is not identifiable as a commercially available product, this guide offers a robust, generalized procedure suitable for use with a primary antibody against a protein of interest. The protocol details all stages of the Western blot process, from sample preparation to signal detection, and includes a representative signaling pathway and a detailed experimental workflow.

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] The method relies on the separation of proteins by size via gel electrophoresis, their subsequent transfer to a solid support membrane, and specific detection using antibodies.[1][2] This application note provides a detailed protocol that can be adapted by researchers, scientists, and drug development professionals for their specific protein of interest.

Quantitative Data Summary

The following tables outline the typical quantitative parameters for a standard Western blot experiment. Note that these values may require optimization based on the specific primary antibody, target protein abundance, and sample type.

Table 1: Reagent and Buffer Compositions

| Reagent/Buffer | Component | Concentration |

| Cell Lysis Buffer | Tris-HCl (pH 7.4), NaCl, EDTA, Triton X-100, Protease/Phosphatase Inhibitors | Varies by commercial or lab-prepared formulation |

| SDS-PAGE Running Buffer (1X) | Tris, Glycine, SDS | 25 mM, 192 mM, 0.1% |

| Transfer Buffer (1X) | Tris, Glycine, Methanol | 25 mM, 192 mM, 20% |

| TBST (1X) | Tris-HCl (pH 7.6), NaCl, Tween 20 | 20 mM, 150 mM, 0.1% |

| Blocking Buffer | Non-fat dry milk or BSA in 1X TBST | 5% w/v |

| Primary Antibody Dilution Buffer | Non-fat dry milk or BSA in 1X TBST | 1-5% w/v |

| Secondary Antibody Dilution Buffer | Non-fat dry milk or BSA in 1X TBST | 1-5% w/v |

Table 2: Experimental Parameters

| Step | Parameter | Value/Range |

| Protein Loading | Amount per lane | 20-50 µg |

| Gel Electrophoresis | Voltage | 80-150 V |

| Run Time | 60-90 minutes | |

| Protein Transfer | Voltage/Current | 100 V / 350 mA |

| Transfer Time | 60-120 minutes | |

| Blocking | Incubation Time | 1 hour at room temperature |

| Primary Antibody Incubation | Dilution | 1:1000 - 1:5000 (optimize) |

| Incubation Time | Overnight at 4°C or 2 hours at room temperature | |

| Secondary Antibody Incubation | Dilution | 1:5000 - 1:20000 (optimize) |

| Incubation Time | 1 hour at room temperature | |

| Chemiluminescent Detection | Substrate Incubation | 1-5 minutes |

Experimental Protocol

This protocol outlines the major steps for performing a Western blot analysis.

Sample Preparation (Cell Lysate)

-

Culture cells to the desired confluency. For adherent cells, wash with ice-cold PBS and then scrape them into lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete cell lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.

-

Prepare samples for loading by mixing the desired amount of protein (e.g., 30 µg) with SDS-PAGE sample loading buffer and heating at 95-100°C for 5-10 minutes.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)

-

Assemble the electrophoresis apparatus and cast a polyacrylamide gel of the appropriate percentage for the target protein's molecular weight, or use a pre-cast gel.

-

Load the prepared protein samples and a molecular weight marker into the wells of the gel.[3]

-

Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.[4]

Protein Transfer (Electroblotting)

-

Soak the PVDF or nitrocellulose membrane, filter papers, and fiber pads in transfer buffer for at least 10 minutes. For PVDF membranes, a brief pre-wetting step in methanol is required.[2]

-

Assemble the transfer "sandwich" in the following order: fiber pad, filter paper, gel, membrane, filter paper, fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.

-

Place the sandwich into the transfer apparatus and perform the transfer in ice-cold transfer buffer. This can be done using a wet, semi-dry, or dry transfer system.[4]

Immunodetection

-

Following transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][4]

-

Incubate the membrane with the primary antibody (e.g., "this compound") diluted in antibody dilution buffer overnight at 4°C with gentle shaking. The optimal dilution should be determined empirically.[3]

-

Wash the membrane three times for 5-10 minutes each with 1X TBST to remove unbound primary antibody.[3]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. This incubation should be for 1 hour at room temperature with gentle agitation.[5]

-

Wash the membrane again three times for 5-10 minutes each with 1X TBST.

Signal Detection and Data Analysis

-

Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane in the ECL substrate for the recommended time (typically 1-5 minutes).[4]

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analyze the resulting bands. The intensity of the band corresponding to the target protein can be quantified using densitometry software.

Signaling Pathway and Workflow Diagrams

As the target of "this compound" is unknown, the widely studied MAPK/ERK signaling pathway is presented below as an example of a pathway commonly investigated using Western blotting.

References

Application Notes and Protocols: Preparation of C562-1101 Stock Solutions

These application notes provide a detailed protocol for the preparation of stock solutions of C562-1101, a novel compound for research and drug development. The following guidelines are designed for researchers, scientists, and professionals in the field to ensure accurate and reproducible experimental results.

Introduction

Accurate preparation of stock solutions is a critical first step in preclinical research and drug development. The concentration and purity of the stock solution directly impact the validity of experimental outcomes. This document outlines a standardized procedure for dissolving, aliquoting, and storing this compound.

Compound Information and Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | User to input g/mol | Use for all concentration calculations. |

| Purity | >98% (or as specified by vendor) | Note any variations from the certificate of analysis. |

| Appearance | White to off-white solid | Visually inspect the compound upon receipt. |

| Solubility | Soluble in DMSO and Ethanol | Preliminary data. Further validation is recommended. |

| Storage (Solid) | -20°C, desiccated | Protect from light and moisture. |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Microcentrifuge tubes (1.5 mL or 2 mL), sterile

-

Pipettes (P1000, P200, P20) and sterile filter tips

-

Analytical balance

-

Vortex mixer

-

Optional: Sonicator

Procedure

-

Equilibrate Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.

-

Weigh Compound: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh out the desired amount of this compound (e.g., 1 mg) into the tube. Record the exact weight.

-

Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

For a 1 mg sample and a hypothetical molecular weight of 500 g/mol : Volume (µL) = (0.001 g / (500 g/mol * 0.010 mol/L)) * 1,000,000 = 200 µL

-

Dissolve Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensure Complete Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month). For long-term storage, refer to the manufacturer's recommendations.

Storage and Stability

Proper storage of this compound, both in solid and solution form, is crucial for maintaining its stability and activity.

-

Solid Compound: Store the lyophilized powder at -20°C in a desiccator, protected from light. When stored correctly, the solid compound is expected to be stable for up to 6 months.

-

Stock Solutions: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C. It is recommended to use the solutions within one month. Avoid long-term storage of peptides or novel compounds in solution. Wherever possible, solutions should be made up and used on the same day.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Application Notes & Protocols for In Vivo Evaluation of C562-1101 in a K562 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for the in vivo evaluation of a hypothetical therapeutic agent, C562-1101, using the K562 human chronic myeloid leukemia (CML) cell line. The K562 cell line is a well-established and widely used model in cancer research.[1][2][3] It is derived from a patient with CML in blast crisis and is positive for the Philadelphia chromosome, resulting in the BCR-ABL fusion protein, a key driver of CML.[1] This document outlines the necessary protocols for establishing a subcutaneous K562 xenograft model, designing an efficacy study for this compound, and presenting the resulting data. The provided signaling pathways and experimental workflows are illustrated to guide the experimental design.

Hypothetical Signaling Pathway of this compound Action

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the BCR-ABL signaling pathway, a critical pathway in CML. The BCR-ABL fusion protein has constitutive tyrosine kinase activity, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis. This compound is postulated to inhibit the kinase activity of BCR-ABL, thereby blocking these downstream effects.

References

Application Notes and Protocols for C562-1101 in Immunofluorescence Staining

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The C562-1101 antibody is a valuable tool for the detection and localization of its target protein within cells and tissues using immunofluorescence (IF) microscopy. This technique allows for the visualization of the subcellular distribution of the target antigen, providing insights into its role in various cellular processes. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining, along with recommended reagents, troubleshooting tips, and data presentation guidelines to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible results. The indirect immunofluorescence method is described, which offers signal amplification and versatility.[1][2][3]

Signaling Pathway

Caption: Hypothetical signaling pathway involving the target of this compound.

Experimental Protocols

This section provides a detailed protocol for indirect immunofluorescence staining of adherent cultured cells. For other sample types, such as suspension cells or tissue sections, modifications to the protocol will be necessary.[2]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. For optimal results, use high-quality reagents and follow the manufacturer's instructions for any kits used.

| Reagent/Material | Recommended Specifications |

| Primary Antibody | This compound |

| Secondary Antibody | Fluorophore-conjugated anti-species IgG (e.g., Goat anti-Rabbit Alexa Fluor 488) |

| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS, freshly prepared[4][5] |

| or Cold (-20°C) Methanol[6] | |

| Permeabilization Buffer | 0.1-0.5% Triton X-100 in PBS[6] |

| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS[4][7] |

| Antibody Dilution Buffer | 1% BSA in PBS with 0.1% Triton X-100 |

| Wash Buffer | Phosphate Buffered Saline (PBS) |

| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) |

| Mounting Medium | Anti-fade mounting medium[8] |

| Cell Culture Supplies | Glass coverslips (#1.5 thickness recommended), culture plates, sterile PBS[7] |

| Microscope | Fluorescence or confocal microscope with appropriate filters |

Staining Protocol for Adherent Cells

-

Cell Seeding:

-

Sterilize glass coverslips and place them in the wells of a culture plate.

-

Seed cells onto the coverslips at an appropriate density to achieve 70-80% confluency at the time of staining.[9]

-

Culture cells overnight or until they have adhered and reached the desired confluency.

-

-

Fixation:

-

Carefully aspirate the culture medium.

-

Gently wash the cells twice with PBS at room temperature.[6]

-

Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature, or with cold methanol for 5-10 minutes at -20°C.[6][7]

-

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[7]

-

-

Permeabilization (if required):

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[7]

-

-

Primary Antibody Incubation:

-

Dilute the this compound primary antibody to its optimal concentration in Antibody Dilution Buffer.

-

Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]

-

-

Secondary Antibody Incubation:

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS, protected from light.

-

(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.[6]

-

Wash once with PBS.

-

Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.[7]

-

Seal the edges of the coverslip with nail polish if necessary.[7]

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope with the appropriate excitation and emission filters for the chosen fluorophore. For best results, image the slides immediately after preparation.[8]

-

Immunofluorescence Workflow Diagram

Caption: Indirect immunofluorescence staining workflow.

Data Presentation

Quantitative data regarding antibody dilutions and incubation times should be systematically recorded and optimized for each new cell line or experimental condition. The following tables provide recommended starting conditions that may require further optimization.

Table 1: Recommended Antibody Dilutions

| Antibody | Host Species | Dilution Range |

| This compound (Primary) | [Specify Host] | 1:100 - 1:1000 |

| Anti-species IgG (Secondary) | [Specify Host] | 1:500 - 1:2000 |

Table 2: Incubation Parameters

| Step | Duration | Temperature |

| Fixation (PFA) | 10-20 min | Room Temperature |

| Fixation (Methanol) | 5-10 min | -20°C |

| Permeabilization | 10-15 min | Room Temperature |

| Blocking | 30-60 min | Room Temperature |

| Primary Antibody | 1-2 hours or Overnight | Room Temperature or 4°C |

| Secondary Antibody | 1 hour | Room Temperature |

Troubleshooting

High background, weak or no signal, and non-specific staining are common issues in immunofluorescence. The following table provides potential causes and solutions to these problems.[8][10][11][12][13]

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | Antibody concentration is too low. | Optimize antibody concentration by performing a titration.[12] |

| Inefficient permeabilization. | Try a different permeabilization agent or increase incubation time.[11] | |

| Protein of interest has low expression. | Use a signal amplification method or a brighter fluorophore.[8] | |

| Photobleaching of fluorophore. | Minimize exposure to light; use an anti-fade mounting medium.[8] | |

| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration.[12] |

| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[8] | |

| Inadequate washing. | Increase the number or duration of wash steps.[8] | |

| Secondary antibody is non-specific. | Run a control without the primary antibody.[12] | |

| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody.[12] |

| Fixation artifact. | Try a different fixation method (e.g., methanol instead of PFA).[10] | |

| Sample dried out during staining. | Ensure the sample remains hydrated throughout the protocol.[10][11] |

References

- 1. usbio.net [usbio.net]

- 2. clyte.tech [clyte.tech]

- 3. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 7. arigobio.com [arigobio.com]

- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 9. ibidi.com [ibidi.com]

- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 11. ibidi.com [ibidi.com]

- 12. hycultbiotech.com [hycultbiotech.com]

- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound C562-1101 Insolubility

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with Compound C562-1101. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound this compound?

A1: Compound this compound is sparingly soluble in aqueous solutions. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. For cellular assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation of Compound this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is less soluble in the aqueous buffer than in the organic stock solvent. Here are several strategies to mitigate this:

-

Decrease the final concentration: The most straightforward approach is to lower the final concentration of Compound this compound in your assay.

-

Use a formulation aid: Co-solvents or surfactants can be used to increase the aqueous solubility. See the table below for formulation options.

-

pH adjustment: The solubility of this compound is pH-dependent. Assess the pH of your aqueous buffer and determine if adjusting it can improve solubility.

-

Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help in dissolving the compound. However, be cautious about the compound's stability at elevated temperatures.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents can be used. However, their compatibility with your specific experimental system must be verified. Ethanol and N,N-dimethylformamide (DMF) are potential alternatives. Always prepare a small test batch to check for solubility and stability before preparing a large stock.

Troubleshooting Guide: Insolubility in Experiments

Initial Solubility Assessment

A systematic approach to determining the optimal solvent and concentration is crucial. The following table summarizes the approximate solubility of Compound this compound in common laboratory solvents.

| Solvent | Solubility (mg/mL) at 25°C | Notes |

| Water | < 0.01 | Practically insoluble. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Insoluble in physiological buffers. |

| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for primary stock solutions. |

| Ethanol (100%) | ~10 | Can be used as a co-solvent. |

| N,N-Dimethylformamide (DMF) | > 30 | Alternative to DMSO, check for compatibility with assays. |

| Polyethylene Glycol 400 (PEG400) | ~25 | Useful as a co-solvent in formulations. |

| Tween® 80 (10% in water) | ~5 | Surfactant can improve aqueous dispersibility. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh 5 mg of Compound this compound (assuming a molecular weight of 500 g/mol ) in a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

-

Dissolve: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

-

Inspect: Visually inspect the solution to ensure there are no visible particles.

-

Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a systematic approach to troubleshooting insolubility issues with Compound this compound.

A decision-making workflow for addressing insolubility issues with Compound this compound.